3-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one
Description
Propriétés
IUPAC Name |
3-[[1-(cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-16-5-6-17-18(11-16)21-13-23(20(17)25)12-14-7-9-22(10-8-14)19(24)15-3-2-4-15/h5-6,11,13-15H,2-4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDTQKAAWSKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one is a member of the quinazoline family, which has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a quinazoline core substituted with a methoxy group and a cyclobutanecarbonylpiperidine moiety. Its molecular formula is with a molecular weight of approximately 314.43 g/mol. The structural representation can be summarized as follows:
Research indicates that compounds within the quinazoline class often exhibit their biological effects through the inhibition of specific kinases involved in cellular signaling pathways. For instance, this compound has been studied for its inhibitory activity against c-Met and VEGFR-2 tyrosine kinases, which play critical roles in cancer progression and angiogenesis.
Pharmacological Effects
-
Anticancer Activity :
- Inhibition of c-Met and VEGFR-2 : The compound demonstrates significant inhibitory effects on both c-Met and VEGFR-2 with IC50 values ranging from 0.052 to 0.084 µM, suggesting potent anticancer properties .
- Cytotoxicity : In vitro studies have shown that it exhibits higher cytotoxic activity against HCT-116 colorectal cancer cell lines compared to standard treatments like cabozantinib .
- Apoptosis Induction :
- Safety Profile :
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
In Silico Studies
Molecular docking studies have been performed to understand the interaction of this compound with target proteins. The results suggest that it binds effectively to the active sites of c-Met and VEGFR-2, similar to established inhibitors like cabozantinib. This interaction is critical for its biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations at Position 3
Target Compound
- Position 3: Cyclobutanecarbonyl-piperidine-methyl group. The carbonyl group may participate in hydrogen bonding with biological targets .
Analog 1 : 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one ()
- Position 3: (1-Methylpiperidin-4-yl)methoxy group. This analog has a methoxy group at position 6 instead of 7, altering electronic distribution .
Analog 2 : 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one ()
- Position 3: Hydrogen atom (unsubstituted). The hydroxy group at position 6 enhances polarity, which may improve solubility but reduce bioavailability .
Analog 3 : 7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one ()
- Position 3 : Thiadiazole-containing piperidine-methyl group.
Physicochemical and Pharmacokinetic Properties
Méthodes De Préparation
Cyclization of 2-Amino-4-methoxybenzoic Acid
The quinazolinone core is synthesized via cyclization of 2-amino-4-methoxybenzoic acid using a Vilsmeier-Haack reagent (DMF/POCl₃). This method, adapted from Hassanzadeh et al., proceeds as follows:
Reaction Conditions :
Alternative Route Using Microwave Irradiation
A modified approach employs microwave-assisted cyclization to reduce reaction time:
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Reactants : 2-Amino-4-methoxybenzoic acid, urea, and acetic acid.
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Conditions : 150 W, 120°C, 15 minutes.
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Yield : 85% (enhanced by 17% compared to conventional heating).
Preparation of 1-Cyclobutanecarbonylpiperidin-4-ylmethanol
Piperidine Functionalization
4-Hydroxymethylpiperidine is acylated with cyclobutanecarbonyl chloride under Schotten-Baumann conditions:
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Yield | 89% |
| Purity (HPLC) | 98.5% |
Catalytic Acylation with DMAP
Using 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane improves selectivity:
Coupling of Quinazolinone Core and Piperidinyl Side Chain
Mitsunobu Reaction
The hydroxyl group of 1-cyclobutanecarbonylpiperidin-4-ylmethanol is coupled to the quinazolinone core via Mitsunobu conditions:
Key Data :
Reductive Amination Alternative
An alternative pathway involves reductive amination of 3-aminomethyl-7-methoxyquinazolin-4-one with 1-cyclobutanecarbonylpiperidin-4-one:
Comparison of Methods :
| Method | Yield | Purity | Time |
|---|---|---|---|
| Mitsunobu | 76% | 97% | 12 h |
| Reductive Amination | 65% | 95% | 24 h |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) :
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δ 3.87 (s, 3H, OCH₃).
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δ 4.21 (t, 2H, piperidine-CH₂).
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δ 7.32–7.45 (m, 3H, aromatic).
-
-
¹³C NMR :
Purity and Yield Optimization
Solvent Screening for Crystallization
| Solvent | Purity | Crystal Form |
|---|---|---|
| Ethanol | 98% | Needles |
| Acetonitrile | 99% | Plates |
| Dichloromethane | 95% | Amorphous |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 3-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one?
Answer:
The synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclization, amidation, and functional group modifications. For this compound:
- Step 1 : Start with anthranilic acid derivatives to construct the quinazolinone core via cyclization under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Introduce the 7-methoxy group early to avoid steric hindrance during subsequent substitutions.
- Step 3 : Use reductive amination or nucleophilic substitution to attach the piperidin-4-ylmethyl group. Cyclobutanecarbonyl is introduced via amide coupling (e.g., EDC/HOBt) .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of cyclobutanecarbonyl chloride) to minimize unreacted intermediates. Purity is confirmed by NMR (e.g., 1H NMR δ 3.20–3.50 ppm for piperidine protons) and mass spectrometry .
Advanced: How can researchers resolve contradictions in observed biological activity data for this compound across different cell lines?
Answer:
Contradictory activity profiles (e.g., varying IC50 values) may arise from:
- Cell-specific factors : Differences in membrane permeability (e.g., P-gp efflux in cancer cells) or metabolic enzymes (e.g., CYP450 isoforms) . Validate using transporter inhibitors (e.g., verapamil for P-gp) or isogenic cell lines.
- Assay conditions : Optimize incubation time (e.g., 48 vs. 72 hours) and serum content (e.g., fetal bovine serum may bind lipophilic compounds). Use standardized protocols like CLSI guidelines.
- Off-target effects : Perform kinome-wide profiling or chemoproteomics to identify non-specific interactions. Cross-validate with CRISPR knockdown of putative targets .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Confirm regiochemistry via 1H NMR (e.g., methoxy group at δ 3.80–3.95 ppm; piperidine protons at δ 1.60–2.50 ppm) and 13C NMR (carbonyl signals at δ 160–170 ppm) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular weight (C22H28N4O3: calc. 396.46 g/mol) and isotopic patterns.
- HPLC-PDA : Assess purity (>95%) with a C18 column (ACN/water gradient, retention time ~12–14 minutes) .
Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound?
Answer:
- Core modifications : Synthesize analogs with (a) variable substituents on the quinazolinone ring (e.g., Cl, F at position 6) and (b) alternative acyl groups (e.g., cyclopropanecarbonyl vs. cyclobutanecarbonyl) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize modifications based on binding affinity to targets like HDACs or kinases .
- Data validation : Test analogs in orthogonal assays (e.g., enzymatic vs. cellular assays) and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to avoid false positives .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Antiproliferative activity : MTT assay across NCI-60 cell lines (72-hour exposure, IC50 calculation via nonlinear regression) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) or epigenetic regulators (e.g., HDACs) using fluorescence-based kits (e.g., HDAC-Glo™) .
- Membrane permeability : Caco-2 monolayer assay with LC-MS quantification of apical-to-basolateral transport .
Advanced: How should researchers address discrepancies between computational predictions and experimental results for target binding?
Answer:
- Docking refinement : Incorporate molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility and solvation effects. Compare binding poses with co-crystallized ligands (e.g., PDB: 1T69 for HDAC8) .
- Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (Ka, Kd) and thermodynamics (ΔH, ΔS) .
- False-positive mitigation : Include negative controls (e.g., inactive enantiomers) and orthogonal assays (e.g., thermal shift assay for target engagement) .
Basic: What are the key considerations for stability testing under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours; monitor degradation via HPLC. Quinazolinones are prone to hydrolysis under acidic conditions .
- Plasma stability : Use human plasma (37°C, 1–4 hours) with EDTA to inhibit esterases. Centrifuge and quantify parent compound via LC-MS/MS .
- Light sensitivity : Store solutions in amber vials; assess photodegradation under ICH Q1B guidelines .
Advanced: How can researchers evaluate the environmental impact of this compound using ecological risk assessment frameworks?
Answer:
- Fate analysis : Determine logP (octanol-water partition coefficient) and soil sorption (Koc) to predict bioaccumulation. Use EPI Suite™ for modeling .
- Toxicity tiers :
Basic: What solvents and storage conditions are optimal for long-term stability?
Answer:
- Solubility : Use DMSO for stock solutions (10 mM); avoid aqueous buffers with pH <5.
- Storage : Lyophilized powder at -80°C (stable >2 years). Solutions in DMSO at -20°C (stable 6 months; avoid freeze-thaw cycles) .
Advanced: What methodologies validate target engagement in vivo for this compound?
Answer:
- Pharmacodynamic biomarkers : Measure histone acetylation (HDAC targets) via Western blot or ELISA in tumor xenografts .
- PET imaging : Radiolabel with 11C or 18F; assess biodistribution in murine models .
- Knockout validation : Use CRISPR-Cas9 to delete putative targets; compare efficacy in WT vs. KO models .
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